4-[(4-Ethoxyphenoxy)methyl]piperidine 4-[(4-Ethoxyphenoxy)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 946725-38-8
VCID: VC8157970
InChI: InChI=1S/C14H21NO2/c1-2-16-13-3-5-14(6-4-13)17-11-12-7-9-15-10-8-12/h3-6,12,15H,2,7-11H2,1H3
SMILES: CCOC1=CC=C(C=C1)OCC2CCNCC2
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol

4-[(4-Ethoxyphenoxy)methyl]piperidine

CAS No.: 946725-38-8

Cat. No.: VC8157970

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Ethoxyphenoxy)methyl]piperidine - 946725-38-8

Specification

CAS No. 946725-38-8
Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
IUPAC Name 4-[(4-ethoxyphenoxy)methyl]piperidine
Standard InChI InChI=1S/C14H21NO2/c1-2-16-13-3-5-14(6-4-13)17-11-12-7-9-15-10-8-12/h3-6,12,15H,2,7-11H2,1H3
Standard InChI Key WZJSTYYBCWXBGC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)OCC2CCNCC2
Canonical SMILES CCOC1=CC=C(C=C1)OCC2CCNCC2

Introduction

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis protocol for 4-[(4-Ethoxyphenoxy)methyl]piperidine is detailed in the literature, analogous piperidine derivatives provide insight into plausible methods. A common strategy involves alkylation or arylation of piperidine precursors. For instance, the synthesis of 4-methoxymethyl-4-(phenylamino)piperidine in opioid analogs involves alkylation of piperidine with chloromethyl or bromomethyl reagents . Similarly, the target compound could be synthesized via nucleophilic substitution, where a halomethyl-4-ethoxyphenoxy reagent reacts with 4-hydroxypiperidine.

Another approach may involve reductive amination or Friedel-Crafts alkylation to introduce the phenoxymethyl group. The patent EP2455377A1 describes the use of dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF) as solvents for piperidine functionalization, which could be adapted for this compound.

Key Reaction Conditions

  • Solvents: Polar aprotic solvents like DMF or THF are preferred for piperidine alkylation .

  • Catalysts: Base catalysts (e.g., triethylamine) or phase-transfer catalysts may enhance reaction efficiency.

  • Temperature: Room temperature to mild heating (40–60°C) is typical for such reactions .

Physicochemical Properties

The compound is likely a solid at room temperature, analogous to its 3-ethoxy isomer, which is described as a light brown powder . Key properties include:

PropertyValueSource
Molecular formulaC₁₄H₂₁NO₂
Molecular weight235.33 g/mol
Physical formPowder (inferred)
SolubilityLikely soluble in organic solvents (e.g., DCM, THF)

The ethoxy and phenoxy groups contribute to moderate hydrophobicity, suggesting potential blood-brain barrier permeability in drug analogs .

Applications in Drug Development

Antimicrobial and Antiparasitic Agents

Piperidine derivatives exhibit trypanocidal activity . The compound’s ether and aromatic groups may enhance binding to parasitic enzymes, warranting evaluation against pathogens like Trypanosoma cruzi.

Future Directions

  • Synthetic Optimization: Develop efficient, scalable routes using green chemistry principles.

  • Biological Screening: Evaluate antitumor, anti-inflammatory, and antimicrobial activities in vitro.

  • Structure-Activity Relationships (SAR): Modify the ethoxy or phenoxy groups to enhance potency or selectivity.

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